Sodium monensin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22136-43-2 |
|---|---|
Molecular Formula |
C36H61NaO11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
sodium;(2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-,31-,33+,34-,35+,36-;/m0./s1 |
InChI Key |
XOIQMTLWECTKJL-PDHYURILSA-M |
SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+] |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Related CAS |
17090-79-8 (Parent) |
Origin of Product |
United States |
Origin and Biosynthesis of Monensin
Regulation of Monensin (B1676710) Biosynthesis
The biosynthesis of monensin in Streptomyces cinnamonensis is a tightly controlled process, governed by a complex network of both pathway-specific and global regulatory proteins. These regulators modulate the expression of the monensin biosynthetic gene cluster (mon) and genes involved in primary metabolism, which supply the necessary precursors.
Key regulatory proteins have been identified that play crucial roles in controlling the rate and volume of monensin production. Among these are three pathway-specific regulators encoded within the mon cluster: MonH, MonRI, and MonRII. researchgate.net Research has shown that these three proteins positively regulate monensin production. researchgate.net Their regulatory functions are part of a coordinated cascade. A proposed co-regulatory mechanism suggests that MonH upregulates the transcription of monRII, and MonRII, in turn, enhances the transcription of monRI. researchgate.net Further complexity is added by autoregulation, where MonRII acts as an autorepressor and MonRI is an autoactivator. researchgate.net MonRI and MonRII have been found to upregulate the transcription of the tailoring gene monD and the thioesterase gene monAX. nih.gov
In addition to the pathway-specific regulators, global regulators also exert significant control over monensin biosynthesis. The cyclic AMP receptor protein (Crp) has been identified as a global transcription factor that positively influences monensin production. researchgate.netnih.govnih.gov Overexpression and antisense RNA silencing of the crp gene have confirmed its positive regulatory role. researchgate.netnih.gov RNA sequencing analysis revealed that Crp has extensive regulatory effects, upregulating not only most of the genes within the mon cluster (including all PKS genes, tailoring genes, and the regulatory gene monRI) but also genes in primary metabolic pathways. researchgate.netnih.govresearchgate.net Specifically, Crp transcriptionally upregulates genes pivotal for the biosynthesis of monensin precursors, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. nih.govnih.govresearchgate.net
Another global regulator, DasR, a GntR-family transcription factor, also positively controls monensin production. oup.com It operates through a two-level regulatory cascade, binding to the promoter regions of the pathway-specific regulatory gene monRII as well as the biosynthetic genes monAIX, monE, and monT. oup.com
The gene nsdA has been identified as a negative regulator of antibiotic production. Its disruption in a monensin-producing strain of S. cinnamonensis led to a significant increase in monensin yield, indicating its role as a repressor in the biosynthetic pathway. cambridge.org
Table 1: Key Regulatory Factors in Monensin Biosynthesis
| Regulator | Type | Function | Target Genes/Pathways | Source |
|---|---|---|---|---|
| MonH | Pathway-Specific | Positive regulator | Upregulates monRII, activates monCII-monE, upregulates monT | researchgate.net |
| MonRI | Pathway-Specific | Positive regulator; autoactivator | Activates monAX and monD | researchgate.net |
| MonRII | Pathway-Specific | Positive regulator; autorepressor | Enhances monRI transcription, upregulates monAX and monD, represses monT | researchgate.net |
| Crp | Global | Positive regulator | Upregulates most mon cluster genes (PKS, tailoring, monRI) and precursor supply genes (acs, pckA, accB, mutB, ccr, etc.) | researchgate.netnih.govnih.gov |
| DasR | Global | Positive regulator | Binds to promoters of monRII, monAIX, monE, monT | oup.com |
| NsdA | Global | Negative regulator | Acts as a repressor for secondary metabolite production | cambridge.org |
Biotechnological Approaches for Modulating Monensin Production
Efforts to enhance the production of monensin have utilized various biotechnological strategies, primarily focusing on the genetic manipulation of the producing organism, Streptomyces cinnamonensis, and the optimization of fermentation conditions.
Genetic engineering has proven to be a powerful tool for increasing monensin titers. A key strategy involves manipulating the regulatory genes that control the biosynthetic pathway. Overexpression of positive regulatory genes has yielded significant improvements. For instance, overexpressing the putative pathway-specific regulatory gene monR led to a fivefold increase in monensin production. researchgate.net Similarly, co-overexpression of the global regulator dasR with pathway-specific regulatory genes like monRI, monRII, or monH greatly improved monensin output. oup.com Another successful approach has been the tandem overexpression of genes within the synthesis cluster, including monRI, monRII, and dasR, which increased titers to between 1.13 g/L and 1.33 g/L. nih.gov
Targeting genes involved in precursor supply pathways is another effective strategy. Overexpression of the crp gene, which upregulates both the mon gene cluster and pathways for precursor synthesis, enhances production. researchgate.netnih.gov A strain engineered with tandem overexpression of four genes involved in precursor biosynthesis (acs, pckA, accB, acdH) achieved a monensin titer of 18.88 g/L in shake-flask experiments and 37.31 g/L in a 50-L bioreactor via fed-batch fermentation. researchgate.net In contrast, disrupting negative regulators can also boost yield. The inactivation of the nsdA gene, a negative regulator of secondary metabolism, resulted in a 2.7-fold increase in monensin production. cambridge.org
Process optimization is a complementary approach to genetic engineering. The composition of the fermentation medium has a profound impact on yield. A fatty acid addition (FAA) strategy has been shown to dramatically enhance monensin production, achieving a titer of 17.72 g/L, which was 7.36 times higher than the control. researchgate.net This strategy involved optimizing the levels of oleic acid, linoleic acid, stearic acid, and palmitic acid in the medium. nih.gov The addition of esters of oleic acid, combined with strain selection and optimization of temperature and aeration, resulted in a 30-fold increase in production in one study. nih.gov The development of spontaneous mutant strains resistant to high concentrations of precursors like butyrate (B1204436) and isobutyrate has also led to increased yields of monensin A. microbiologyresearch.org
Heterologous expression has also been explored as a metabolic engineering tool. While not always for increasing monensin itself, an industrial monensin-producing strain of S. cinnamonensis has been successfully used as a host to produce other secondary metabolites, demonstrating its robust metabolic capabilities which could be harnessed for further engineering of monensin production. scispace.com
Table 2: Summary of Biotechnological Strategies for Monensin Production
| Strategy | Target | Method | Result | Source |
|---|---|---|---|---|
| Genetic Engineering | monR (putative regulator) | Overexpression | 5-fold increase in production | researchgate.net |
| Genetic Engineering | dasR with monRI, monRII, or monH | Co-overexpression | Greatly improved production | oup.com |
| Genetic Engineering | nsdA (negative regulator) | Gene disruption | 2.7-fold increase in production | cambridge.org |
| Genetic Engineering | acs, pckA, accB, acdH (precursor pathway genes) | Tandem overexpression | 18.88 g/L in shake-flask; 37.31 g/L in 50-L bioreactor | researchgate.net |
| Fermentation Optimization | Culture medium | Fatty Acid Addition (FAA) strategy | 17.72 g/L titer (7.36-fold increase over control) | researchgate.netnih.gov |
| Strain Development | Precursor toxicity | Isolation of spontaneous mutants resistant to butyrate/isobutyrate | Increased yield of monensin A | microbiologyresearch.org |
| Process Optimization | Fermentation conditions | Optimization of temperature, aeration, and addition of oleic acid esters | 30-fold increase in production | nih.gov |
Mechanistic Basis of Sodium Monensin S Biological Activities
Ionophore Function and Cation Selectivity
Sodium monensin (B1676710), a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exerts its biological effects by acting as a carrier of metal cations across biological membranes. nih.govnih.govmsdvetmanual.com Its lipophilic nature allows it to dissolve in the lipid components of membranes, facilitating the transport of ions down their concentration gradients. msdvetmanual.comnih.gov This ionophoric activity is central to its various biological properties. nih.gov
Monovalent Cation Transport Across Biological Membranes (Na+, K+, H+)
Monensin is a carboxylic ionophore that primarily facilitates the transport of monovalent cations, such as sodium (Na+), potassium (K+), and protons (H+), across cellular and subcellular membranes. nih.govmsdvetmanual.comassaygenie.com It forms a complex with a cation, and this lipid-soluble complex can then diffuse across the lipid bilayer. nih.govnih.gov The transport process is typically an electroneutral exchange, meaning it does not generate a net change in membrane potential. wikipedia.orgnih.gov The most well-characterized mechanism is the exchange of a sodium ion for a proton (Na+/H+ antiport). msdvetmanual.comstanford.edu In this process, the monensin molecule, in its deprotonated carboxylate form, binds a sodium ion. This complex traverses the membrane, releases the sodium ion on the other side, and then binds a proton to return to its original state, ready for another transport cycle. nih.gov
Specificity and Affinity for Sodium Ions
Monensin exhibits a notable selectivity for certain monovalent cations, with a particularly high affinity for sodium ions. nih.govassaygenie.com The selectivity order has been reported as Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+. nih.gov Another study confirmed the preference for Na+ over other alkali metal cations: Na+ > K+ > Li+ > Rb+ > Cs+. nih.gov This specificity is attributed to the unique three-dimensional structure of the monensin molecule, which forms a cavity lined with oxygen atoms from its tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. stanford.edu The ionic radius of the sodium ion (0.95 Å) allows it to fit perfectly within this cavity, leading to a more stable complex compared to other cations like potassium (ionic radius 1.33 Å). stanford.edu Consequently, the affinity of monensin for Na+ is approximately ten times greater than for K+. nih.govstanford.edu This high affinity for sodium is a key factor in its biological activity. nih.gov
| Cation | Ionic Radius (Å) | Relative Affinity |
|---|---|---|
| Ag+ | 1.15 | Highest |
| Na+ | 0.95 | High |
| K+ | 1.33 | Moderate |
| Rb+ | 1.52 | Low |
| Cs+ | 1.67 | Low |
| Li+ | 0.76 | Low |
| NH4+ | 1.48 | Low |
Electroneutral and Electrogenic Transport Mechanisms
While monensin is primarily known for its electroneutral Na+/H+ exchange, research has shown that it can also facilitate ion transport through an electrogenic mechanism. wikipedia.orgnih.govresearchgate.net In electroneutral transport, there is no net movement of charge across the membrane, as the exchange of one positively charged ion for another maintains electrical balance. msdvetmanual.comresearchgate.net This is the predominant mechanism when the carboxyl group of monensin is deprotonated. researchgate.net
However, studies have demonstrated that monensin and its derivatives can also transport cations in an electrogenic manner, which involves the net movement of charge and thus generates a membrane potential. nih.govresearchgate.net This can occur when the acidic form of monensin forms a complex with a sodium ion (I-COOH-M+) and diffuses across the membrane. The backward diffusion of the uncomplexed acidic monensin would then constitute an electrogenic process. researchgate.net The ability to function through both electroneutral and electrogenic pathways contributes to the diverse biological effects of monensin. wikipedia.org
Disruption of Transmembrane Ion Gradients and Homeostasis
By facilitating the transport of cations across biological membranes, sodium monensin disrupts the carefully maintained ion gradients that are essential for numerous cellular functions. nih.govassaygenie.comscbt.com This disruption of ion homeostasis is the fundamental basis of its antimicrobial and other biological activities.
Impact on Cellular Electrochemical Potential
The constant movement of ions facilitated by monensin collapses the normal electrochemical gradients of Na+, K+, and H+ across the cell membrane. This directly affects the cell's electrochemical potential, which is crucial for processes such as nutrient transport and energy generation. nih.govresearchgate.net The disruption of the sodium gradient, in particular, can lead to a cascade of secondary effects as the cell expends energy in an attempt to restore ionic balance through mechanisms like the Na+/K+ ATPase pump. This increased demand for ATP can ultimately deplete the cell's energy reserves.
Consequences for Cellular Energy Metabolism (e.g., ATP utilization)
This compound, a well-known ionophore, significantly impacts cellular energy metabolism primarily by disrupting ion gradients across cellular membranes. This disruption triggers a cascade of events that ultimately leads to increased ATP utilization and, in many cases, cellular energy depletion.
As an ionophore, monensin facilitates the exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes. wikipedia.orghellobio.com This action dissipates the natural concentration gradients of these ions, which are crucial for various cellular processes, including ATP synthesis. mdpi.com The influx of Na⁺ and efflux of H⁺ lead to an increase in intracellular sodium concentration and cytoplasmic acidification. researchgate.net To counteract this imbalance and restore normal ionic homeostasis, cells activate energy-dependent ion pumps, most notably the Na⁺/K⁺-ATPase. researchgate.netresearchgate.net
The Na⁺/K⁺-ATPase pump actively transports Na⁺ out of the cell and potassium ions (K⁺) into the cell, a process that requires the hydrolysis of ATP. The increased intracellular Na⁺ concentration caused by monensin leads to a higher demand on the Na⁺/K⁺-ATPase, resulting in a significant increase in ATP consumption. researchgate.net This accelerated ATP utilization to power ion pumps can deplete cellular energy reserves, especially under conditions where nutrient uptake is also compromised by the ionophore's activity. iwaponline.com
The table below summarizes the key effects of this compound on cellular energy metabolism.
| Metabolic Parameter | Effect of this compound | Underlying Mechanism | References |
| Intracellular Na⁺ | Increase | Facilitates Na⁺/H⁺ exchange across membranes. | wikipedia.orghellobio.comresearchgate.net |
| Na⁺/K⁺-ATPase Activity | Increase | Stimulated by higher intracellular Na⁺ to restore ion balance. | researchgate.netresearchgate.net |
| ATP Utilization | Increase | Increased activity of the Na⁺/K⁺-ATPase pump requires more ATP. | researchgate.netiwaponline.com |
| Cellular ATP Levels | Decrease | ATP consumption outpaces production, leading to depletion. | nih.govmdpi.com |
| Glycolysis | Increase (in some cells) | Compensatory mechanism to meet the heightened ATP demand. | researchgate.net |
Molecular Targets and Cellular Pathways Affected by this compound
Interaction with Cellular and Subcellular Membranes
This compound's primary mode of action involves its direct interaction with cellular and subcellular membranes, leading to the disruption of ion transport. wikipedia.orgselleckchem.com As a lipophilic molecule, monensin readily inserts itself into the lipid bilayers of the plasma membrane and the membranes of various organelles. mdpi.com
Its ionophoric nature allows it to form a complex with monovalent cations, with a preference for sodium ions (Na⁺). wikipedia.orgiwaponline.com This complex can then diffuse across the lipid membrane, effectively transporting the cation down its concentration gradient. wikipedia.org Monensin functions as an electroneutral antiporter, exchanging a sodium ion for a proton (H⁺), thereby disrupting both the Na⁺ and H⁺ gradients across the membrane. wikipedia.orgresearchgate.net This exchange can occur in both an electroneutral and an electrogenic manner. wikipedia.org
The disruption of these ion gradients affects the electrochemical potential of the membrane, which is vital for numerous cellular functions. mdpi.com The influx of Na⁺ and efflux of H⁺ can lead to an increase in intracellular Na⁺ concentration and changes in intracellular pH. researchgate.netnih.gov These alterations directly impact the function of various membrane-bound proteins and transport systems that are dependent on these gradients. iwaponline.com
Furthermore, the interaction of monensin with subcellular membranes, such as those of the Golgi apparatus and mitochondria, leads to significant functional and morphological changes in these organelles. mdpi.comnih.govmedrxiv.org
Modulation of Intracellular Protein Transport and Vesicular Trafficking
This compound is a well-documented inhibitor of intracellular protein transport and vesicular trafficking, particularly through the Golgi apparatus. wikipedia.orghellobio.com It disrupts the structure and function of the Golgi complex by neutralizing the acidic environment of the trans-Golgi cisternae. acs.org This is a consequence of its ionophoric activity, which allows for the exchange of Na⁺ for H⁺, thereby increasing the pH within these compartments. acs.orgahajournals.org
The proper acidic pH of the Golgi is essential for the sorting, processing, and packaging of proteins into transport vesicles destined for the plasma membrane or other cellular locations. acs.org By disrupting this pH gradient, monensin blocks the transport of newly synthesized proteins from the Golgi to the cell surface. acs.orgahajournals.orgahajournals.org This blockage occurs without significantly affecting protein synthesis itself. acs.org
Studies have shown that monensin treatment leads to the accumulation of proteins within swollen Golgi vesicles and inhibits the secretion of various molecules, including proteoglycans, collagen, and fibronectin. mdpi.commedrxiv.org It also interferes with the recycling of cell surface receptors, such as those for low-density lipoprotein (LDL) and transferrin, by disrupting their trafficking through endosomal and lysosomal pathways. ahajournals.orgahajournals.org This effect on vesicular trafficking is not universal and can vary between different cell types and even different receptors within the same cell. physiology.org
Effects on Mitochondrial Function and DNA Repair Mechanisms (e.g., TgMSH-1)
This compound has been shown to induce significant mitochondrial damage and dysfunction. mdpi.comnih.gov The influx of Na⁺ into the mitochondrial matrix, facilitated by monensin, can lead to mitochondrial swelling and a decrease in the mitochondrial membrane potential. nih.govaacrjournals.org This disruption of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and can trigger the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov
In the protozoan parasite Toxoplasma gondii, the effects of monensin on the mitochondria are linked to a specific DNA repair enzyme, TgMSH-1, which is a homolog of the MutS DNA mismatch repair protein. nih.govasm.org Treatment with monensin induces mitochondrial stress, and the cellular response to this stress is mediated by TgMSH-1. plos.orgstanford.edu Parasites lacking a functional TgMSH-1 are resistant to the lethal effects of monensin, suggesting that TgMSH-1 is a crucial component of a pathway that leads to cell death upon monensin-induced mitochondrial damage. asm.orgplos.org
The exact mechanism by which monensin-induced mitochondrial stress activates the TgMSH-1-dependent pathway is still under investigation, but it is hypothesized that the drug may cause some form of cellular stress, potentially including DNA damage within the mitochondria, which then triggers a TgMSH-1-mediated response. nih.govasm.org This response ultimately leads to cell cycle arrest and parasite death. nih.govplos.org
Impact on Cell Cycle Progression in Protozoa
This compound has a significant impact on the cell cycle of protozoan parasites, particularly the coccidian parasite Toxoplasma gondii. nih.govasm.org Studies have demonstrated that monensin treatment causes an accumulation of parasites in the late S-phase of the cell cycle, indicating an arrest at a specific cell cycle checkpoint. nih.govasm.org
This cell cycle disruption is dependent on the mitochondrial DNA repair enzyme TgMSH-1. nih.govasm.org In wild-type parasites, monensin treatment leads to an upregulation of genes associated with the S/M phase of the cell cycle. asm.org However, in parasites with a deficient TgMSH-1, this monensin-induced cell cycle arrest does not occur, and the parasites exhibit resistance to the drug. nih.govasm.orgplos.org
These findings suggest a novel mechanism of action for monensin where it induces a type of cellular stress, likely originating from mitochondrial dysfunction, which in turn activates a TgMSH-1-dependent cell cycle checkpoint. nih.govasm.org The activation of this checkpoint halts the progression of the cell cycle, ultimately leading to the death of the parasite. nih.gov This disruption of the cell cycle is considered a key factor in the antiparasitic activity of monensin against coccidian parasites. nih.govasm.org
Biological Spectrum and Applications of Sodium Monensin in Non Human Systems
Antimicrobial Activities
Sodium monensin (B1676710) is recognized for its potent antimicrobial properties, targeting a specific range of microorganisms. nih.gov This activity is primarily due to its ability to form complexes with monovalent cations like sodium (Na+) and potassium (K+), facilitating their transport across lipid membranes and disrupting the cell's electrochemical potential. mdpi.com
Monensin demonstrates selective activity against Gram-positive bacteria. nih.govunimi.it The structural complexity of the cell walls of Gram-negative bacteria makes them less permeable to the large monensin molecule and its complexes, conferring natural resistance. nih.goviwaponline.com The disruption of the Na+/H+ ion gradient across the cell membrane of Gram-positive bacteria leads to a cascade of events, including a decrease in intracellular potassium, an accumulation of sodium, and ultimately, cell de-energization and death. researchgate.net This selective inhibition is the basis for its use in ruminant nutrition to modulate the rumen microbial population. msdvetmanual.com Studies have shown its effectiveness against genera such as Micrococcus, Bacillus, and Staphylococcus. nih.gov For instance, monensin has shown high activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.gov Research has also demonstrated its activity against clinical strains of Staphylococcus epidermidis. pjmonline.org
Monensin is widely used as an anticoccidial agent in the poultry industry. researchgate.netplos.org Its mechanism of action against coccidial parasites like Eimeria species involves increasing the permeability of the parasite's cell membrane to sodium and potassium ions. plos.org This influx of ions leads to osmotic swelling and ultimately the death of the parasite. frontiersin.org Studies on Eimeria tenella have shown that monensin can induce programmed cell death through a process known as autophagy. researchgate.netnih.gov In sensitive strains, monensin treatment leads to the formation of autophagosomes and an overexpression of the autophagy-related protein ATG8. nih.gov
Monensin is also effective against Toxoplasma gondii, another significant protozoan parasite. cambridge.orgnih.gov It has been shown to inhibit the replication of T. gondii and can prevent the shedding of oocysts in cats. nih.govareeo.ac.ir The mechanism of action in T. gondii also involves the disruption of ion gradients and has been linked to the induction of a late S-phase cell cycle arrest, mediated by a mitochondrial DNA repair enzyme. nih.govresearchgate.netfrontiersin.org Research indicates that monensin treatment can lead to autophagy-like cell death in T. gondii. frontiersin.orgnih.gov Furthermore, it has been observed to inhibit the growth of T. gondii in human brain microvascular endothelial cells. mdpi.com
The antifungal activity of sodium monensin has also been documented. It exhibits a dual action against the rumen fungus Neocallimastix sp. LM1, acting as a fungistatic at lower concentrations and fungicidal at higher concentrations. stanford.edu Monensin can also inhibit the growth of fungi like Botrytis cinerea and Sclerotium rolfsii by interfering with exopolysaccharide secretion and vesicular trafficking. stanford.edu Furthermore, it has shown activity against the yeast Saccharomyces cerevisiae and the plant pathogenic fungus Fusarium oxysporum f. sp. albedinis. jmaterenvironsci.com Some derivatives of monensin have demonstrated activity against Candida albicans and Penicillium digitatum. nih.gov
Antiprotozoal Activities: Focus on Coccidial Parasites (Eimeria spp., Toxoplasma gondii)
Modulation of Rumen Fermentation and Metabolism in Ruminants
In ruminant nutrition, this compound is a widely utilized feed additive that improves feed efficiency by modifying the microbial fermentation processes in the rumen. msdvetmanual.commdpi.com
One of the most significant effects of monensin in the rumen is the alteration of the volatile fatty acid (VFA) profile. mdpi.commdpi.com By selectively inhibiting Gram-positive bacteria, which are major producers of acetate (B1210297) and butyrate (B1204436), monensin shifts the fermentation pathway towards the production of propionate (B1217596). mdpi.comvfu.cz This leads to an increase in the molar proportion of propionate and a decrease in the proportions of acetate and butyrate, resulting in a lower acetate to propionate ratio. mdpi.comnih.gov
Below is a table summarizing the effects of monensin on VFA production from various studies.
Table 1: Effect of this compound on Rumen Volatile Fatty Acid (VFA) Production
| Study Reference | Animal Model | Key Findings on VFA Profile |
|---|---|---|
| Osorio-Teran et al. mdpi.com | Lambs | Decreased acetate/propionate ratio. |
| Simunek et al. vfu.cz | In vitro (rumen microorganisms) | Decreased acetate to propionate ratio with hemicelluloses, pectin, and starch. |
| Arndt et al. | Fattening Hu sheep | Decreased acetate levels and acetate/propionate ratio. |
| G.B. Neto et al. scielo.org.za | Cattle | Increased concentration of propionic acid and reduced acetic acid : propionic acid ratio. |
| Arriaga et al. nih.gov | Steers | Reduced acetate:propionate ratio that persisted for at least 7 days after withdrawal. |
This compound is recognized as a strategy to mitigate enteric methane (B114726) (CH4) production in ruminants, a significant contributor to greenhouse gas emissions. mdpi.comoup.com The primary mechanism for this reduction is linked to the alteration of rumen fermentation. oup.com The inhibition of hydrogen-producing Gram-positive bacteria reduces the availability of hydrogen (H2), a key substrate for methanogenic archaea. mdpi.com
Furthermore, the shift towards propionate production acts as a hydrogen sink, as the synthesis of propionate utilizes hydrogen that would otherwise be used for methane formation. mdpi.com While some studies report significant reductions in methane emissions with monensin supplementation, others have found the effects to be less pronounced or temporary, suggesting that the rumen microbial population may adapt over time. nih.govmdpi.comasm.org The effectiveness of monensin in reducing methanogenesis can also be influenced by factors such as diet composition and the dosage of the ionophore. mdpi.com A meta-analysis of studies concluded that monensin inclusion decreased in vivo methane production by 15% across all studies. oup.com Another study reported a 44% reduction in methane production compared to treatments without monensin. scielo.org.za
The table below presents findings on methane reduction from different research.
Table 2: Research Findings on the Effect of this compound on Methane Production
| Study Reference | Animal Model | Reported Methane Reduction |
|---|---|---|
| Appuhamy et al. (as cited in mdpi.com) | Dairy and beef cattle | 10% reduction. |
| G.B. Neto et al. scielo.org.za | Cattle | 44% reduction compared to control. |
| Appuhamy et al. oup.com | Beef cattle | 15% reduction across all studies in a meta-analysis. |
| Osorio-Teran et al. mdpi.com | Lambs | 10% reduction compared to control. |
| van Vugt et al. (as cited in mdpi.com) | Cattle | Over 6% reduction over a 50-day period. |
Impact on Nitrogen Metabolism and Amino Acid Degradation
This compound exerts a significant influence on nitrogen metabolism within the rumen, primarily through its "protein-sparing" effect. cabidigitallibrary.org This is characterized by a reduction in the wasteful degradation of dietary amino acids. researchgate.net The mechanism behind this is the selective inhibition of certain bacteria responsible for peptide degradation and amino acid deamination. cabidigitallibrary.org Many of the most active ammonia-producing bacteria in the rumen have been shown to be susceptible to monensin. cabidigitallibrary.org
Research has demonstrated that monensin supplementation leads to lower concentrations of ruminal ammonia (B1221849). nih.govekb.eg This reduction is a direct consequence of decreased deamination of amino acids. nih.govnih.gov Studies have shown that monensin can suppress hyper-ammonia-producing bacteria such as Peptostreptococcus and Clostridium species in the rumen. nih.gov This inhibitory action on specific bacterial populations results in a decreased breakdown of amino acids, leading to an increased flow of these essential nutrients from the rumen to the lower gastrointestinal tract for absorption by the host animal. nih.govcabidigitallibrary.org
The impact of this compound on nitrogen metabolism is summarized in the table below:
| Parameter | Effect of this compound | References |
| Ruminal Ammonia Concentration | Decreased | researchgate.netnih.govekb.eg |
| Amino Acid Degradation | Decreased | nih.govnih.gov |
| Fecal Nitrogen Output | Decreased | researchgate.netndpublisher.in |
| Apparent Nitrogen Digestibility | Increased | researchgate.net |
| Flow of Amino Acids from Rumen | Increased | nih.gov |
Effects on Rumen Microbial Ecosystem Composition (Bacteria, Archaea, Protozoa, Fungi)
This compound selectively modifies the composition of the rumen microbial ecosystem. cabidigitallibrary.org Its primary mode of action is the inhibition of Gram-positive bacteria, which lack a protective outer membrane. nih.govresearchgate.net This selective pressure leads to a shift in the microbial population, favoring the proliferation of Gram-negative bacteria. nih.gov
Bacteria: Monensin targets and inhibits many Gram-positive bacteria, including key species involved in fiber digestion and the production of acetate, lactate, and hydrogen. nih.gov This includes cellulolytic bacteria, which can sometimes lead to a decrease in fiber digestibility. Conversely, Gram-negative bacteria, such as Prevotella, Selenomonas, and Propionispira species, which are involved in the production of succinate (B1194679) and its subsequent conversion to propionate, tend to flourish. nih.gov Monensin has also been shown to inhibit hyper-ammonia-producing bacteria like Clostridium and Peptostreptococcus. nih.gov
Archaea: The effect of monensin on methanogenic archaea appears to be indirect. researchgate.net By inhibiting hydrogen-producing bacteria, monensin reduces the availability of substrates necessary for methanogenesis. researchgate.net Some studies have reported a reduction in the population of methanogens, while others suggest the primary effect is on the hydrogen-producing bacteria rather than the archaea themselves. researchgate.net
Protozoa: Monensin has been shown to reduce the population of ciliated protozoa in the rumen. scielo.org.za Protozoa are significant contributors to protein degradation and ammonia production, so their reduction further contributes to the protein-sparing effect of monensin. The elimination or reduction of rumen fauna is a notable impact of monensin administration. scielo.org.za
Fungi: The population of anaerobic fungi in the rumen can also be negatively affected by monensin. Studies have demonstrated a significant reduction in the fungal population following monensin treatment.
The following table summarizes the effects of this compound on the major microbial groups in the rumen:
| Microbial Group | Effect of this compound | References |
| Gram-positive Bacteria | Decreased | nih.govresearchgate.net |
| Gram-negative Bacteria | Increased | nih.gov |
| Methanogenic Archaea | Indirectly Inhibited/Decreased | researchgate.net |
| Ciliated Protozoa | Decreased | scielo.org.za |
| Anaerobic Fungi | Decreased |
Mechanisms of Growth Promotion and Feed Efficiency Improvement in Livestock
The growth-promoting effects of this compound in livestock are a direct consequence of its modulation of the rumen microbial ecosystem, leading to improved energy and nutrient utilization. livestockscience.inredalyc.org
Energetic Advantages Conferred by Rumen Microbial Modulation
The primary energetic advantage of this compound stems from its ability to alter the profile of volatile fatty acids (VFAs) produced in the rumen. cambridge.org By selectively inhibiting Gram-positive bacteria, monensin shifts the fermentation pathway away from the production of acetate and butyrate and towards the production of propionate. nih.govlsu.eduuky.edu Propionate is a more energy-efficient VFA for the host animal as it is a primary precursor for gluconeogenesis in the liver, directly contributing to the animal's energy status. nih.gov
Key energetic advantages are outlined below:
| Mechanism | Description | References |
| Increased Propionate Production | Shifts rumen fermentation to favor the production of the gluconeogenic precursor, propionate. | nih.govlsu.eduuky.edu |
| Decreased Methane Production | Reduces energy loss by inhibiting hydrogen-producing bacteria, thus limiting methanogenesis. | researchgate.netcopernicus.orgmdpi.com |
Improved Nutrient Utilization Pathways
This compound enhances the efficiency of nutrient utilization, particularly protein. researchgate.netmerckvetmanual.com As detailed in section 4.2.3, monensin reduces the degradation of dietary protein and amino acids in the rumen by inhibiting proteolytic and deaminating bacteria. cabidigitallibrary.orgnih.gov This "protein-sparing" effect increases the quantity of high-quality microbial and dietary protein that bypasses the rumen and becomes available for digestion and absorption in the small intestine. researchgate.netcabidigitallibrary.org This leads to a more efficient use of dietary nitrogen. researchgate.netcabidigitallibrary.org
Research Tool in Cellular and Molecular Biology
Beyond its applications in animal agriculture, this compound is a valuable research tool in cellular and molecular biology. rpicorp.comrpicorp.com Its primary utility in this context stems from its function as an ionophore, a molecule that facilitates the transport of ions across biological membranes. rpicorp.comhellobio.com
Monensin specifically acts as a Na+/H+ antiporter, exchanging sodium ions for protons across membranes. medchemexpress.com This property allows researchers to manipulate intracellular ion concentrations and pH gradients. rpicorp.com It is widely used to study processes such as ion transport, membrane potential, and the role of ion gradients in various cellular functions. rpicorp.com
A significant application of monensin is as an inhibitor of intracellular protein transport. hellobio.com It disrupts the structure and function of the Golgi apparatus, causing an accumulation of proteins within this organelle. hellobio.com This effect is particularly useful in techniques like flow cytometry for the intracellular staining of cytokines. By blocking the secretion of cytokines, monensin allows for their accumulation within the cell to detectable levels. hellobio.com Additionally, monensin has been utilized in cancer research to induce apoptosis and inhibit signaling pathways. medchemexpress.comstemcell.com
Resistance Mechanisms to Monensin
Microbial Adaptation and Evolution of Resistance
Microorganisms, including bacteria and protozoa, can develop resistance to monensin (B1676710) through adaptation. oup.com This is often a result of continuous exposure to sub-lethal concentrations of the compound, which selects for more tolerant individuals within a population. For instance, some sensitive bacterial strains have been observed to develop resistance after exposure to increasing concentrations of monensin. This adaptation can be a phenotypic response, where the resistance is reversible if the selective pressure (monensin) is removed. oup.com In some cases, sensitive cells can displace resistant ones when monensin is withdrawn from the environment. oup.com
The evolution of resistance is not always a straightforward process of genetic mutation. oup.com In many instances, it appears to be a physiological selection of pre-existing resistant variants within a microbial population. oup.com For example, studies on ruminal bacteria have shown that a significant percentage of isolates were already resistant to monensin even before any treatment, and the administration of the ionophore only led to a marginal increase in resistance. oup.com However, other studies suggest that stable genetic mutations can also be responsible for monensin resistance. researchgate.net
The rate of mutation towards monensin resistance has been determined in some bacteria. For Staphylococcus aureus, the mutation rate for resistance was found to be between 1 x 10⁻¹⁰ and 1 x 10⁻⁹ per cell per generation. nih.gov
Physiological and Biochemical Adaptations in Resistant Strains
Resistant microorganisms exhibit a range of physiological and biochemical adaptations to survive in the presence of monensin. A primary effect of monensin is the disruption of ion gradients across the cell membrane. mdpi.com Resistant strains often develop compensatory mechanisms to restore this balance.
In Staphylococcus aureus, resistant mutants show altered intracellular pH, Na+:K+ ratios, and ATP:ADP ratios compared to susceptible strains when exposed to monensin. researchgate.net This indicates that resistant cells are better able to manage the ion flux and energy demands imposed by the ionophore.
In Prevotella bryantii B14, an elevated abundance and activity of the Na+-translocating NADH:quinone oxidoreductase has been observed, which helps to counteract the sodium influx caused by monensin. nih.gov Furthermore, some resistant bacteria may shift their metabolism. For example, some Prevotella strains appear to have more fumarate (B1241708) reductase activity, which could help counteract the ionophore's effects. oup.com
In the parasite Toxoplasma gondii, resistance is associated with reduced invasion and egress activities, but enhanced intracellular replication. nih.govcambridge.org This suggests a strategy of minimizing exposure to the drug in the extracellular environment while proliferating more rapidly once inside a host cell. nih.govcambridge.org
Cross-Resistance Patterns with Other Ionophores and Antimicrobials
The development of resistance to monensin can sometimes lead to cross-resistance to other ionophores and, in some cases, other classes of antimicrobials.
Cross-resistance between different ionophores has been reported. researchgate.net For instance, Prevotella ruminicola that developed resistance to tetronasin (B10859098) also showed resistance to monensin and lasalocid. Similarly, monensin-adapted Clostridium aminophilum cultures showed increased resistance to lasalocid. oup.com However, the patterns are not always predictable, and resistance to one ionophore does not guarantee resistance to all others. oup.com For example, the NarAB ABC-type transporter confers resistance to narasin (B1676957), salinomycin (B1681400), and maduramicin, but not to monensin.
The issue of cross-resistance between monensin and medically important antimicrobials is a significant concern. While some studies have found little to no cross-resistance, others have identified potential links. nih.govresearchgate.net For example, ionophore-resistant Clostridium aminophilum showed a 32-fold greater MIC for bacitracin but remained susceptible to most other tested antibiotics. oup.com In contrast, some monensin-resistant mutants of Staphylococcus aureus have shown increased resistance to chloramphenicol, erythromycin, gentamicin, and tetracycline. diva-portal.org
Co-resistance, where genes for resistance to different antimicrobials are located on the same mobile genetic element (like a plasmid), is another potential issue. asm.org This means that the use of one drug can select for resistance to another, even if there is no direct cross-resistance mechanism. asm.org
| Monensin-Resistant Organism | Cross-Resistance Observed | No Cross-Resistance Observed |
| Prevotella ruminicola | Tetronasin, Lasalocid, Avoparcin. nih.gov | Not specified |
| Clostridium aminophilum | Lasalocid, Bacitracin. oup.com | Penicillin G, Ampicillin, Vancomycin, Carbenicillin, Chloramphenicol, Erythromycin, Lincomycin, Rifampicin, Novobiocin, Streptomycin, Kanamycin, Trimethoprim, Polymyxin B, Cephalosporin C, Tetracycline. oup.com |
| Staphylococcus aureus | Chloramphenicol, Erythromycin, Gentamicin, Tetracycline. diva-portal.org | Not specified |
| Enterococcus faecium | Not specified | Narasin, Salinomycin, Maduramicin, Vancomycin, Bacitracin, Streptomycin, Gentamicin, Tetracycline, Linezolid, Ampicillin. |
Structure Activity Relationships and Synthetic Analogs of Monensin
The exploration of monensin's structure-activity relationships (SAR) and the development of its synthetic analogs are driven by the desire to enhance its therapeutic potential and to understand the fundamental mechanisms of its ionophoric activity.
Analytical Methodologies for Sodium Monensin Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are the cornerstone for separating and quantifying sodium monensin (B1676710) from complex mixtures such as animal feed, biological tissues, and environmental samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sodium monensin. researchgate.net Since monensin lacks a strong chromophore, direct UV detection is challenging due to insufficient ultraviolet absorbance. capes.gov.br To overcome this, post-column derivatization is frequently employed. shimadzu.comeeworld.com.cn
This method involves separating the analyte using reversed-phase chromatography. shimadzu.com After separation, the eluent is mixed with a derivatizing agent, which reacts with monensin to form a colored product that can be detected by a VIS spectrophotometric detector. shimadzu.com A common derivatization reaction is the Komarowsky reaction, which uses vanillin (B372448) in a sulfuric acid-methanol medium. shimadzu.com This reaction produces a derivative with a maximum absorption near 520 nm. shimadzu.comeuropa.eu The entire process, from instrument startup to shutdown, can be automated, which saves significant labor and improves the efficiency of the analytical procedure. shimadzu.com
This HPLC method with post-column derivatization is suitable for determining monensin in a wide concentration range in various matrices, including mineral premixes, supplements, and complete animal feeds. researchgate.neteuropa.eu The method has been collaboratively studied and is recognized as an official method for the determination of monensin in premixtures and feedingstuffs for official control purposes. europa.eu
Table 1: HPLC with Post-Column Derivatization Parameters
| Parameter | Value/Description |
|---|---|
| Derivatization Reagent | Vanillin (4-hydroxy-3-methoxybenzaldehyde) in sulfuric acid-methanol shimadzu.com |
| Reaction | Komarowsky reaction shimadzu.com |
| Detection Wavelength | ~520 nm shimadzu.comeuropa.eu |
| Application | Quantification of salinomycin (B1681400) sodium, monensin sodium, and narasin (B1676957) shimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive technique for the detection and quantification of this compound, particularly at trace levels in complex matrices. researchgate.netnih.gov This method offers significant advantages over HPLC with UV detection, as it does not require derivatization and provides higher selectivity. capes.gov.brresearchgate.net
In LC-MS/MS analysis, monensin is typically detected as its sodium adduct ion [M+Na]⁺ in positive electrospray ionization mode. oup.com The precursor ion is then fragmented to produce characteristic product ions, which are monitored for quantification and confirmation. oup.com This multiple reaction monitoring (MRM) approach provides excellent specificity, minimizing interference from matrix components.
LC-MS/MS methods have been developed and validated for the determination of monensin and other ionophores in a variety of sample types, including animal feed, surface water, and biological tissues. researchgate.netnih.goveuropa.eu These methods are capable of detecting monensin at very low concentrations, often in the nanogram per liter (ng/L) or milligram per kilogram (mg/kg) range. nih.goveuropa.eu The straightforward sample preparation, often involving a simple solvent extraction followed by filtration, makes it a rapid and efficient technique. nih.gov
Table 2: LC-MS/MS Parameters for Monensin Analysis
| Parameter | Value/Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |
| Precursor Ion | [M+Na]⁺ (m/z 693) |
| Product Ion | [M+Na-H₂O]⁺ (m/z 675) |
| Limit of Quantification (LOQ) | As low as 1 ng/L in water and 0.01-0.65 mg/kg in feed europa.eu |
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of monensin in solution. uii.ac.id Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, allowing for the assignment of signals to specific atoms within the molecule. mdpi.comresearchgate.net NMR studies have been instrumental in understanding the conformation of monensin and its complexes with metal ions in solution. rsc.org For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) has been used to determine the solution structures of monensin salts, revealing how the molecule adapts its conformation to accommodate different metal ions. rsc.org
Infrared (IR) spectroscopy complements NMR by providing information about the functional groups present in the molecule. The IR spectrum of monensin shows characteristic absorption bands corresponding to hydroxyl groups, ether linkages, and the carboxylate group. mdpi.comresearchgate.net These spectroscopic methods, often used in conjunction, are crucial for verifying the identity and purity of this compound. uii.ac.idmdpi.com
Bioassays for Activity Profiling
Bioassays are essential for determining the biological activity of this compound, particularly its antimicrobial properties. These assays measure the effect of the compound on specific microorganisms.
Antimicrobial susceptibility testing is a common bioassay used to evaluate the efficacy of monensin against various bacteria and fungi. nih.govpurdue.edu Methods such as agar (B569324) well diffusion, spot-on-lawn, and disc diffusion assays can be used to determine the inhibitory effect of monensin on pathogenic bacteria. purdue.edu The Microplate Alamar Blue Assay (MABA) is another method used to screen for activity against microorganisms like Mycobacterium tuberculosis. jmaterenvironsci.com
These bioassays have demonstrated that monensin exhibits activity primarily against Gram-positive bacteria. nih.gov The results from these assays are critical for understanding the spectrum of activity and potency of monensin and its derivatives. nih.govresearchgate.net
Table 3: Microorganisms Used in Bioassays for this compound
| Microorganism | Type | Relevance |
|---|---|---|
| Bacillus cereus | Gram-positive bacterium | Pathogen used in susceptibility testing mdpi.compurdue.edu |
| Staphylococcus aureus | Gram-positive bacterium | Pathogen used in susceptibility testing mdpi.comnih.gov |
| Mycobacterium tuberculosis | Bacterium | Used to test for anti-tuberculosis activity jmaterenvironsci.comresearchgate.net |
| Saccharomyces cerevisiae | Yeast (Fungus) | Used to test for antifungal activity jmaterenvironsci.comresearchgate.net |
Detection and Quantification in Environmental and Non-Clinical Biological Matrices
The analysis of this compound in environmental samples like soil and water, as well as in non-clinical biological matrices such as urine and manure, is important for monitoring its environmental fate and potential exposure. capes.gov.brresearchgate.netnih.gov
Various analytical methods have been developed for this purpose. LC-MS/MS is a preferred method due to its high sensitivity and specificity, allowing for the detection of monensin at low concentrations in complex environmental samples. researchgate.net For instance, monensin has been detected in surface runoff from livestock farms at concentrations ranging from 2 to 37 ng/L using LC-MS/MS.
Enzyme-linked immunosorbent assays (ELISAs) have also been evaluated as a rapid and low-cost screening tool for monensin in water, soil, and manure. capes.gov.br While ELISAs can be highly sensitive, they may exhibit cross-reactivity with structurally similar monensin compounds, potentially leading to higher measured concentrations compared to LC-MS/MS. capes.gov.br
Other techniques, such as single-drop microextraction (SDME) combined with atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry (AP-MALDI-MS), have been developed for the quantitative determination of low concentrations of monensin in soil, surface water, and human urine. nih.gov This method offers a simple and fast alternative to traditional chromatographic techniques. nih.gov
The development of these sensitive analytical methods is crucial for understanding the environmental occurrence and behavior of this compound. researchgate.net
Table 4: Detection of this compound in Environmental and Non-Clinical Biological Matrices
| Matrix | Analytical Method | Reported Concentration/LOQ |
|---|---|---|
| Surface Water | LC-MS/MS | 2-37 ng/L |
| Surface Water | SDME-AP-MALDI-MS | LOQ: 6.7 ng/mL nih.gov |
| Soil | SDME-AP-MALDI-MS | LOQ: 12.4 ng/mL nih.gov |
| Human Urine | SDME-AP-MALDI-MS | LOQ: 7.8 ng/mL nih.gov |
| Manure | ELISA | - |
Environmental and Ecological Considerations of Monensin
Fate and Persistence in Agricultural Environments (e.g., soil, manure, water)
Once in the environment, the fate of monensin (B1676710) is dictated by its interactions with soil, manure, and water.
Soil: Monensin demonstrates a moderate to strong affinity for binding to soil particles, a process known as sorption. mdpi.comoup.com This binding is particularly pronounced in soils with high organic matter and lower pH. mdpi.comconicet.gov.ar The organic carbon-normalized sorption coefficients (log KOC) for monensin have been reported to range from 2.1 to 3.8. oup.com This sorption limits its mobility and potential to leach into groundwater. fda.gov The persistence of monensin in soil, often measured by its half-life, varies widely depending on conditions. Reported half-lives in soil range from as short as 2 days to as long as 24.6 days. researchgate.net Under field conditions, half-lives of 3.3 to 13.5 days have been observed. mdpi.comnih.gov For instance, studies have shown half-lives of 13 to 18 days in various loam soils. fda.govfda.gov
Manure: Manure from medicated livestock is the primary vehicle for monensin's entry into the environment. mdpi.com The antibiotic can persist in manure for significant periods; one study noted its persistence for up to 10 weeks in cattle manure. nih.govresearchgate.net The degradation of monensin in manure is influenced by management practices. Composting has been identified as an effective method to reduce its concentration before land application. nih.gov In stockpiled manure, monensin concentrations can decrease over time, with one study noting a 58% reduction over 180 days. Another study calculated an average half-life of 57.8 days in composted manure piles. psu.edu However, other research has found that degradation can be slower under anaerobic conditions, which are common in manure storage. oup.comasm.org
Water: Monensin can enter surface waters through runoff from agricultural fields treated with contaminated manure. oup.com Its detection has been confirmed in surface water, groundwater, and sediment. nih.govnih.govplos.org While its solubility in water is limited, and it tends to adsorb to sediment, its presence in aquatic systems is a point of concern. oup.comnih.gov The photolytic degradation half-life of monensin in water has been estimated at approximately 43.9 days. fda.govsealeswinslow.co.nz
Table 1: Environmental Fate of Monensin
| Environmental Matrix | Key Processes & Findings | Reported Half-Life (DT50) |
|---|---|---|
| Soil | Moderate to strong sorption, influenced by organic matter and pH. mdpi.comoup.comconicet.gov.ar Limited mobility. fda.gov | 2 to 24.6 days. researchgate.net |
| Manure | Primary source of environmental introduction. mdpi.com Degradation is influenced by composting and aeration. oup.comnih.gov | Half-life of 57.8 days in composted piles. psu.edu Can persist for up to 10 weeks. nih.govresearchgate.net |
| Water | Enters via runoff. oup.com Detected in surface water, groundwater, and sediment. nih.govnih.govplos.org | Photolytic half-life of ~43.9 days. fda.govsealeswinslow.co.nz |
Degradation Pathways and Factors Influencing Dissipation
The breakdown of monensin in the environment is a multifaceted process involving both biological and non-biological pathways.
Microbial degradation is the principal mechanism for monensin dissipation in soil and manure. oup.com A variety of soil microorganisms can metabolize the compound. oup.com The efficiency of this biodegradation is heavily dependent on factors that promote microbial activity, such as temperature, moisture, and organic matter content. conicet.gov.ar For example, an increase of 150% in soil organic carbon was found to decrease the half-life of monensin by a factor of 5.5. conicet.gov.ar Similarly, soil water content significantly influences the degradation rate. conicet.gov.ar
Abiotic degradation pathways, such as photolysis and hydrolysis, also play a role, particularly in aquatic systems.
Photolysis: The breakdown by sunlight can contribute to monensin's degradation. Studies have shown that monensin is resistant to direct photolysis but can be degraded indirectly in the presence of substances like nitrate, which generate hydroxyl radicals. researchgate.netnih.gov The photolytic half-life in water has been reported to be around 43.9 days. fda.govsealeswinslow.co.nz
Hydrolysis: Monensin is stable in neutral or alkaline solutions but undergoes hydrolysis in acidic conditions (pH 4), with a calculated half-life of 13 days at 25°C. nih.gov
Several environmental factors modulate the speed of these degradation processes. Higher temperatures and optimal moisture levels generally accelerate microbial activity and thus degradation. oup.comconicet.gov.ar Conversely, dry conditions can halt degradation. researchgate.net The presence of oxygen is also critical, as degradation is often faster under aerobic conditions compared to anaerobic ones. oup.com
Impact on Non-Target Microbial Communities in Soil and Water
The introduction of monensin into the environment can have unintended effects on microbial communities that are not its original target.
In aquatic environments, monensin can also impact microbial life. It has been shown to affect the growth of certain cyanobacteria and algae, though the effects can be complex, sometimes even stimulating growth at certain concentrations. iwaponline.com In a study on freshwater biofilms, a 24-hour pulse of monensin at toxic levels caused only limited and transient effects on the bacterial community composition, which recovered within four days. nih.gov However, in wastewater, monensin treatment was observed to decrease the relative abundance of gram-positive Firmicutes while increasing gram-negative Proteobacteria. plos.org This suggests that the impact is highly dependent on the specific ecosystem and the concentration and duration of exposure. nih.govplos.org
Potential for Environmental Dissemination of Monensin and Related Resistance Genes
The extensive use of monensin in livestock production raises concerns regarding its spread in the environment and the potential co-selection of antibiotic resistance.
Monensin itself is disseminated into the environment through the application of manure as fertilizer, leading to its presence in soil and, through runoff, in adjacent water bodies. nih.govmdpi.com This creates a pathway for the exposure of environmental microorganisms to the antibiotic.
A more significant concern is the potential for monensin use to contribute to the broader issue of antimicrobial resistance (AMR). researchgate.net While monensin is an ionophore and not used in human medicine, its presence in the environment can exert selective pressure on microbial communities. nih.govopenveterinaryjournal.com This can lead to the co-selection of resistance genes for other classes of antibiotics that are clinically important for humans. nih.gov This occurs when genes for resistance to different antibiotics are located on the same mobile genetic elements, such as plasmids or transposons. mdpi.comscielo.br When bacteria are exposed to monensin, those carrying these mobile elements may have a survival advantage, leading to the proliferation of bacteria resistant to multiple drugs. researchgate.net The use of animal manure as fertilizer is considered a primary driver for introducing antibiotic resistance genes into the soil environment. openveterinaryjournal.com This dissemination of resistance determinants from agricultural settings into the wider environment represents a potential risk to public health. scielo.br
Future Directions and Emerging Research Avenues for Sodium Monensin
Exploration of Novel Biological Activities and Research Applications
The well-established antimicrobial and anticoccidial properties of sodium monensin (B1676710) have paved the way for exploring its broader biological potential. Current research is venturing into new therapeutic areas, driven by the molecule's ability to transport metal cations across cell membranes. nih.govresearchgate.net This ionophoric activity is the basis for investigating novel applications beyond its traditional use in veterinary medicine. nih.govresearchgate.net
A significant area of emerging research is the development of novel monensin derivatives. nih.govresearchgate.netnih.gov Through chemical modifications, scientists are creating analogues with altered biological activities and selectivities. nih.govresearchgate.net These modifications, often at the hydroxyl and carboxyl groups, can lead to derivatives with enhanced potency against specific pathogens or with entirely new therapeutic profiles. nih.govmiguelprudencio.com For instance, some derivatives have shown promising antiproliferative activity against various cancer cell lines, including drug-resistant strains. nih.gov The ability of these modified compounds to target cancer cells, potentially by disrupting ion homeostasis, opens up a new frontier for monensin-based drug design. nih.govmdpi.com
Furthermore, research is expanding to evaluate the activity of monensin and its derivatives against a wider range of microorganisms. nih.gov Studies have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov The exploration of monensin's efficacy against parasites beyond coccidia, such as Plasmodium falciparum, the causative agent of malaria, is also an active area of investigation. miguelprudencio.com Some C26-modified analogues have exhibited potent in vitro activity against P. falciparum, in some cases exceeding the activity of the parent compound. miguelprudencio.com
The unique mode of action of monensin, which involves disrupting intracellular ion concentrations, also makes it a valuable tool in cell biology research. scilifelab.sebdbiosciences.com It is used as a protein transport inhibitor, specifically blocking the transit of proteins through the Golgi apparatus. researchgate.netbdbiosciences.com This property allows researchers to study protein trafficking and secretion pathways within cells.
Advanced Studies on Host-Microbiome Interactions in Non-Human Systems
The influence of sodium monensin on the gut microbiome of ruminants is a cornerstone of its application in improving feed efficiency. researchgate.netnih.gov Future research is focused on delving deeper into these complex interactions using advanced analytical techniques. The primary effect of monensin is the selective inhibition of Gram-positive bacteria, which leads to a proliferation of Gram-negative bacteria and a subsequent increase in propionate (B1217596) production in the rumen. researchgate.net
Longitudinal studies are being conducted to understand the temporal dynamics of the rumen microbiome in response to monensin supplementation across different production stages, from stocker to finishing. nih.gov These studies aim to reveal how early dietary interventions with monensin can influence the microbial community structure and its long-term impact on animal performance. nih.gov Research indicates that diet during the stocker phase can have a temporary effect on the microbial composition. nih.gov
Investigations are also exploring the impact of monensin on the microbiome in different segments of the gastrointestinal tract. In broiler chickens, for example, monensin has been shown to cause depletions of Roseburia, Lactobacillus, and Enterococcus, while enriching for Coprococcus and Anaerofilum. plos.orgnih.gov However, when combined with other antimicrobials like virginiamycin and tylosin, an increase in Escherichia coli has been observed. plos.org Understanding these shifts is crucial for optimizing gut health and performance in poultry.
The interplay between monensin, diet, and the host's genetic background is another critical area of research. Studies have shown that diet is a major factor influencing the composition of the rumen microbiome, even more so than inter-animal variation. tennessee.edu Future research will likely focus on how different feed types and animal breeds modulate the response to monensin, aiming for more personalized and effective supplementation strategies. nih.govmdpi.com While monensin can lead to improvements in host phenotype by altering the rumen microbiota, these changes can sometimes be short-lived. tennessee.edu
Development of Strategies to Mitigate Resistance Evolution
The extensive use of this compound has led to the emergence of resistance in target organisms, such as coccidia, and non-target bacteria. nih.govcambridge.org This necessitates the development of strategies to mitigate the evolution and spread of resistance to ensure the continued efficacy of this important compound. frontiersin.orgresearchgate.net
One key area of research is understanding the molecular mechanisms of monensin resistance. nih.govfrontiersin.org In the parasite Eimeria tenella, resistance has been linked to several factors, including increased activity of Na+-K+ ATPase and reduced uptake of monensin by resistant sporozoites. frontiersin.org Recent genomic studies have identified specific gene mutations in resistant strains that may contribute to the resistance phenotype. frontiersin.org In bacteria like Staphylococcus aureus, resistance has been associated with the de-repression of de novo purine (B94841) synthesis, often due to mutations in transcriptional regulators like purR. scilifelab.seasm.org A deeper understanding of these mechanisms is crucial for designing strategies to overcome resistance.
Another approach is the development of novel derivatives that can circumvent existing resistance mechanisms. nih.gov By modifying the structure of monensin, researchers aim to create compounds that are not recognized by the resistance machinery of the target organism.
Investigating the potential for cross-resistance between monensin and other clinically important antibiotics is also a critical research avenue. researchgate.netoup.com While some studies have shown that monensin-resistant bacteria remain susceptible to other antibiotics, the potential for shared resistance mechanisms requires ongoing surveillance. oup.com
Furthermore, alternative management practices are being explored to reduce the selective pressure for resistance. fao.orgresearchgate.net These include rotational use of different anticoccidials and the implementation of improved waste management practices, such as anaerobic digestion, to reduce the environmental dissemination of monensin and resistant organisms. researchgate.net The effect of ionophores can wane over time due to adaptation by the microbial population, highlighting the need for dynamic management strategies. nih.govtaylorandfrancis.com
Application of Omics Technologies (e.g., Metagenomics, Metabolomics, Proteomics) in Monensin Research
The advent of "omics" technologies has revolutionized the study of complex biological systems, and their application to monensin research is providing unprecedented insights into its mechanisms of action and its effects on host-microbiome interactions. cambridge.org These high-throughput techniques allow for a comprehensive analysis of genes (genomics), microbial communities (metagenomics), proteins (proteomics), and metabolites (metabolomics). researchgate.netmdpi.com
Metagenomics is being used to characterize the impact of monensin on the composition and functional potential of the gut microbiome. researchgate.netnih.govnih.gov Studies in beef cattle have shown that monensin alters the relative abundance of various bacterial taxa, leading to an increase in genes associated with amino acid and lipid metabolism. researchgate.netnih.govnih.gov In broiler chickens, shotgun metagenomic sequencing has revealed that monensin treatment can lead to enrichments in transport system genes. plos.org These analyses help to elucidate how monensin modulates the metabolic capabilities of the gut microbiota to improve feed efficiency. biorxiv.orgmdpi.com
Metabolomics complements metagenomics by providing a snapshot of the small-molecule metabolites present in a biological system, such as rumen fluid. researchgate.netnih.govnih.gov In cattle treated with monensin, metabolomic analyses have identified changes in the profiles of various metabolites, confirming that monensin affects rumen fermentation by reducing amino acid degradation and the biohydrogenation of linoleic acid. researchgate.netnih.govnih.gov Untargeted metabolomic analysis of rumen fluid is also being used to detect neurotransmitter-related molecules, suggesting broader physiological effects of monensin. oup.com
Proteomics allows for the large-scale study of proteins and is being applied to understand the molecular mechanisms of monensin resistance. nih.govcambridge.org In a Toxoplasma gondii model, proteomic analysis revealed that resistance to monensin involves the regulation of cytoskeletal and transmembrane proteins involved in transport and invasion. nih.govcambridge.org Similarly, in Staphylococcus aureus, proteomic studies have shown that resistance is linked to the upregulation of the de novo purine synthesis pathway. asm.orgresearchgate.net Metaproteomics, the study of all proteins from a microbial community, has been used to observe shifts in the rumen microbiome towards succinate-producing bacteria in response to monensin. researchgate.net
The integration of these different omics datasets (multi-omics) offers a holistic view of the complex interactions between monensin, the host, and the microbiome, paving the way for more targeted and effective applications. researchgate.netmdpi.comtennessee.edu
Synergistic Effects of Monensin with Other Compounds
Investigating the synergistic effects of this compound with other compounds is a promising research avenue to enhance its efficacy and potentially reduce the development of resistance. nih.govcabidigitallibrary.org
In poultry production, the combination of monensin with other anticoccidial drugs, such as nicarbazin (B1678737), has shown synergistic effects. thepoultrysite.comhuvepharma.com The different modes of action of these two compounds—monensin acting on the motile stages of the parasite and nicarbazin acting later in the life cycle—result in improved efficacy against Eimeria species compared to when either drug is used alone. thepoultrysite.comhuvepharma.com A meta-analysis of several studies confirmed that the combination of monensin and nicarbazin significantly reduced lesion scores for all major Eimeria species. thepoultrysite.com
Beyond agricultural applications, research has explored the synergistic effects of monensin in other biological contexts. For instance, a study on an in vitro neuron preparation found that monensin exhibited synergistic effects when combined with the antibiotic neomycin or the insecticide permethrin, leading to greater than expected effects on neuronal activity. nih.gov In cancer research, monensin has been shown to act synergistically with the anticancer drug rapamycin (B549165) in inhibiting the proliferation of human neuroblastoma cells. mdpi.com The combination of monensin and rapamycin resulted in a significant decrease in the expression of genes involved in cell proliferation. mdpi.com
These findings highlight the potential of combination therapies to broaden the application of monensin and improve its therapeutic outcomes.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to investigate the ionophoric mechanism of sodium monensin in bacterial membranes?
- Methodological Answer : To study this compound's ion transport mechanism, employ in vitro liposome-based assays using fluorescent probes (e.g., pH-sensitive dyes) to monitor Na⁺/H⁺ exchange. Combine this with molecular dynamics simulations to model interactions with lipid bilayers. Validate findings using circular dichroism to confirm structural changes in membrane proteins .
Q. How should researchers design dose-response studies to evaluate this compound’s antibacterial efficacy while minimizing cytotoxicity?
- Methodological Answer : Use a tiered approach:
In vitro susceptibility testing: Determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria via broth microdilution (CLSI guidelines).
Cytotoxicity assays: Compare MICs with IC₅₀ values in mammalian cell lines (e.g., HEK-293) using MTT assays.
Selectivity index: Calculate ratios (IC₅₀/MIC) to optimize therapeutic windows. Include negative controls (e.g., ionophore-free treatments) to isolate monensin-specific effects .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Document synthetic routes in triplicate, specifying reaction conditions (temperature, solvent purity, catalysts). Characterize derivatives via HPLC-MS for purity (>95%) and NMR for structural confirmation. Deposit raw spectral data in open-access repositories (e.g., Zenodo) to facilitate peer validation .
Advanced Research Questions
Q. How can conflicting data on this compound’s toxicity in eukaryotic cells be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying by:
- Cell type (e.g., primary vs. immortalized lines).
- Exposure duration (acute vs. chronic).
- Assay type (apoptosis markers vs. metabolic activity).
Use multivariate regression to identify confounding variables (e.g., serum concentration in culture media). Replicate key studies under standardized conditions and publish negative results to reduce bias .
Q. What statistical frameworks are optimal for analyzing this compound’s dual role as an antibiotic and a potential anticancer agent?
- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., MICs, IC₅₀s, tumor regression rates). Use pathway enrichment analysis (e.g., KEGG) to identify overlapping mechanisms (e.g., Na⁺ dysregulation in cancer vs. bacterial cells). Validate hypotheses with CRISPR-Cas9 knockout models targeting ion transport genes .
Q. How should researchers address gaps in understanding this compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer : Deploy LC-MS/MS to quantify monensin residues in soil/water samples near agricultural sites. Pair with microcosm experiments to assess biodegradation rates under varying pH/temperature. Use Daphnia magna or C. elegans as model organisms for chronic toxicity testing, adhering to OECD guidelines for ecotoxicity .
Methodological Best Practices
- Data Contradiction Analysis : When reconciling divergent results, apply the Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality .
- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and share raw data in FAIR-compliant formats .
- Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines for reporting and obtain IACUC approval for dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
